molecular formula C19H12N4S B6420318 5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene CAS No. 315709-44-5

5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene

カタログ番号: B6420318
CAS番号: 315709-44-5
分子量: 328.4 g/mol
InChIキー: VKHVTFSQRIFFRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of fused heterocyclic systems characterized by a tricyclic backbone incorporating sulfur (thia) and nitrogen (aza) atoms. The core structure consists of a dodeca-pentaene framework with fused tetrazole and pyrimidine-like rings.

特性

IUPAC Name

5,11-diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4S/c1-3-7-13(8-4-1)16-11-15-18-22-21-17(14-9-5-2-6-10-14)23(18)12-20-19(15)24-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVTFSQRIFFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Hexaazatricyclo Derivatives

  • 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
    • Molecular Formula : C₁₉H₁₃ClN₆
    • Molecular Weight : 360.80 g/mol
    • Crystallographic Data : Orthorhombic system (space group P2₁2₁2₁), R factor = 0.035, wR = 0.096 .
    • Key Features :
  • Planar fused-ring system (mean deviation = 0.023 Å).
  • Substituent effects: Chlorophenyl and methyl groups induce torsional angles up to 54.38°, disrupting planarity.
  • Supramolecular interactions: C–H···π and π-π stacking stabilize chains along the a-axis .

  • 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

    • Molecular Formula : C₂₁H₁₆N₆O
    • Molecular Weight : 376.39 g/mol
    • Crystallographic Data : R factor = 0.041, wR = 0.142 .
    • Key Features :
  • Methoxy group increases electron density, altering intermolecular interactions.
  • Biological relevance: Fused tetrazolopyrimidines exhibit herbicidal and antimicrobial activities .

Thia- and Oxa-Substituted Analogs

  • 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol Molecular Formula: C₁₇H₁₄N₄OS Molecular Weight: 322.40 g/mol Key Features:
  • Extended tetracyclic system with a phenolic substituent.
  • Potential hydrogen-bond donor (OH group) for supramolecular assembly .
  • 10-Methyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid

    • Molecular Formula : C₁₃H₁₁N₂O₂S
    • Molecular Weight : 263.30 g/mol (calculated).
    • Key Features :
  • Structural similarity to bioactive thiazole derivatives .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic R Factor Notable Interactions
5,11-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene C₂₂H₁₆N₄S 368.45 (calculated) Phenyl (×2), Thia N/A Inferred π-π stacking
12-(4-Chlorophenyl)-7-methyl-hexaazatricyclo analog C₁₉H₁₃ClN₆ 360.80 Chlorophenyl, Methyl 0.035 C–H···π, π-π stacking
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo C₂₁H₁₆N₆O 376.39 Methoxyphenyl, Phenyl 0.041 Enhanced electron density
4-(10-Thia-tetrazatetracyclo)phenol C₁₇H₁₄N₄OS 322.40 Phenol, Thia N/A Hydrogen bonding (OH donor)

Research Findings and Implications

  • Electronic Effects : Replacement of nitrogen (aza) with sulfur (thia) in the tricyclic core reduces aromaticity but increases stability toward electrophilic substitution .
  • Substituent Impact : Chloro and methoxy groups on phenyl rings modulate solubility and crystal packing. For example, chlorophenyl derivatives exhibit stronger C–Cl···π interactions , whereas methoxy groups enhance solubility in polar solvents .
  • Biological Activity : Hexaazatricyclo derivatives with methyl/phenyl substituents show promise as herbicides, likely due to their planar structures interfering with enzyme active sites .

Q & A

Basic: What are the common synthetic routes for 5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene?

The synthesis typically involves multi-step protocols starting with the preparation of fused tetrazolopyrimidine cores via cyclocondensation reactions. For example, derivatives with similar frameworks (e.g., 12-(4-methoxyphenyl)-10-phenyl analogues) are synthesized by reacting thioamide precursors with nitrile intermediates under acidic conditions . Key steps include:

  • Cyclization : Controlled heating (80–120°C) in anhydrous solvents (e.g., DMF or THF) with catalytic acid.
  • Functionalization : Introduction of phenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Table 1 : Example reaction conditions for analogous compounds:

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, HCl, 100°C, 12h65–75
CouplingPd(PPh₃)₄, K₂CO₃, DME50–60

Advanced: How can crystallographic data discrepancies in this compound be resolved during refinement?

Discrepancies often arise from disordered atoms or twinning. Using SHELXL (for small-molecule refinement) and SADABS (for absorption corrections) is critical . Methodological considerations:

  • Disorder Modeling : Split positions for disordered moieties (e.g., phenyl rings) with occupancy refinement.
  • Twinning : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning.
  • Validation : Cross-check using R1/wR2 convergence and Hirshfeld surface analysis (e.g., CrystalExplorer).

Example : In a related tricyclic structure, C–H···π and π–π interactions caused anisotropic displacement parameters; these were resolved using restraints on thermal parameters (ADPs) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitrogen/sulfur connectivity .
  • MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 342.36 for C₁₉H₁₄N₆O) .
  • IR : Peaks at 1650–1700 cm⁻¹ (C=N/C=S stretching) and 3050–3100 cm⁻¹ (aromatic C–H) .

Advanced: How does the π-conjugated framework influence electronic properties in optoelectronic applications?

The fused tetraazatricyclic core enables extended π-conjugation, leading to:

  • Reduced HOMO-LUMO gaps (~2.5–3.0 eV via DFT calculations), suitable for organic semiconductors .
  • Solvatochromism : Bathochromic shifts in polar solvents (e.g., λmax = 380 nm in DMSO vs. 360 nm in hexane) due to charge-transfer transitions .
    Methodological Note : Use TD-DFT (B3LYP/6-31G*) with solvent models (PCM) to correlate experimental UV-Vis data .

Basic: What are the crystallographic parameters for this compound?

Table 2 : Crystallographic data for a structurally similar analogue :

ParameterValue
Crystal systemOrthorhombic
Space groupPna2₁
a (Å)9.3537
b (Å)23.6045
c (Å)7.1543
Volume (ų)1579.6
Z4
R1/wR20.041/0.142

Advanced: How to design biological activity assays for this compound?

  • Target Selection : Prioritize enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural similarity to bioactive imidazoles .
  • Assay Protocol :
    • In vitro inhibition : IC50 determination via fluorescence polarization (e.g., EGFR kinase assay).
    • Cellular toxicity : MTT assay (48h exposure, IC50 ~10–50 µM observed in analogous compounds) .
  • Data Validation : Use positive controls (e.g., staurosporine) and triplicate measurements to address variability .

Basic: What computational methods predict the compound’s reactivity?

  • DFT : Optimize geometry (B3LYP/6-311++G**) to identify electrophilic/nucleophilic sites (e.g., sulfur atoms in thia rings) .
  • Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) to assess stability .

Advanced: How to address low yields in the final cyclization step?

  • Optimization Strategies :
    • Catalysis : Switch from HCl to Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
    • Microwave Assistance : Reduce reaction time (2h vs. 12h) and improve yield by 15–20% .
    • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Limited data; assume acute toxicity (LD50 < 500 mg/kg) based on structurally related thiazenes .
  • Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact.

Advanced: How to resolve conflicting NMR/X-ray data for tautomeric forms?

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 25°C) to detect tautomer equilibria (e.g., thione ↔ thiol) .
  • X-Ray vs. DFT : Compare experimental bond lengths (e.g., C–S = 1.68 Å) with DFT-optimized tautomers to assign dominant forms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。